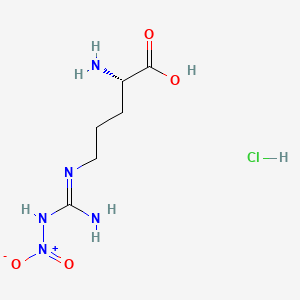
D-threonine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-threonine HCl is a chiral amino acid derivative with significant importance in various scientific fields. It is known for its role in biochemical processes and its potential applications in medicinal chemistry. This compound is a stereoisomer of threonine, which is an essential amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-threonine HCl typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of 2-keto-3-hydroxybutanoic acid using a chiral catalyst to ensure the correct stereochemistry. The reaction is usually carried out under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to produce (2R,3S)-2-Amino-3-hydroxybutanoic acid, which is then isolated and purified. This method is advantageous due to its scalability and the ability to produce the compound in high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
D-threonine HCl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a keto acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-3-hydroxybutanoic acid.
Reduction: Formation of 2-amino-3-hydroxybutane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
D-threonine HCl has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of D-threonine HCl involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-3-Phenylisoserine hydrochloride
- (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride
Uniqueness
D-threonine HCl is unique due to its specific stereochemistry, which imparts distinct biochemical properties. Unlike its analogs, this compound’s configuration allows it to interact selectively with certain enzymes and receptors, making it valuable in targeted therapeutic applications.
Propiedades
IUPAC Name |
(2R,3S)-2-amino-3-hydroxybutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUFJTYFFRWFD-LJUKVTEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (2R)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7964158.png)
![7-(Trifluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B7964166.png)

![3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7964181.png)
![(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride](/img/structure/B7964182.png)







![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)

